molecular formula C12H18N2 B064008 4-(2-(Pyrrolidin-1-yl)ethyl)aniline CAS No. 168897-20-9

4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Cat. No.: B064008
CAS No.: 168897-20-9
M. Wt: 190.28 g/mol
InChI Key: WAOKZNBDXFOXSA-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety via an ethyl linker

Scientific Research Applications

4-(2-(Pyrrolidin-1-yl)ethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Safety and Hazards

“4-(2-(Pyrrolidin-1-yl)ethyl)aniline” is classified under hazard class Eye Irrit. 2, with the signal word “Warning” according to Sigma-Aldrich . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

Future Directions

The future directions for “4-(2-(Pyrrolidin-1-yl)ethyl)aniline” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This is guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline typically involves the reaction of 4-bromoaniline with pyrrolidine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the aniline moiety.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)aniline
  • 4-(1H-Pyrazol-1-yl)aniline
  • 4-(pyrrolidin-1-ylcarbonyl)aniline

Uniqueness

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is unique due to the ethyl linker between the pyrrolidine ring and the aniline moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKZNBDXFOXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424583
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168897-20-9
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.22 g of 4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline obtained in stage b) below in 100 mL of tetrahydrofuran are added, under argon, 1.1 g of lithium aluminium hydride. The reaction mixture is stirred for one hour at room temperature and then cooled to 0° C. and treated successively with 1.1 mL of water, 1.1 mL of 15% (by weight) sodium hydroxide solution and 3.4 mL of water. The solid formed is filtered off and washed with ethyl acetate, and the filtrate is concentrated under reduced pressure to give 1.15 g of 4-(2-pyrrolidin-1-ylethyl)aniline, the characteristics of which are as follows:
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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